molecular formula C17H16N2O4S2 B2981247 N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide CAS No. 2034590-00-4

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2981247
CAS RN: 2034590-00-4
M. Wt: 376.45
InChI Key: QERDNIQEOSMMOS-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FTO inhibitor is a selective inhibitor of fat mass and obesity-associated protein (FTO), an enzyme that plays a crucial role in regulating metabolism and energy balance.

Scientific Research Applications

Photocatalytic Applications

This compound, due to its furan and thiophene components, has been studied in the context of photocatalysis. Research shows that furan and thiophene derivatives can participate in photoinduced oxidative annulation reactions, which are crucial for synthesizing polyheterocyclic compounds. Such reactions are essential for creating complex organic molecules that could have applications in materials science and organic electronics, indicating a potential area of application for N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide (Jin Zhang et al., 2017).

Catalytic Activity Enhancement

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, similar to other N,N'-bisoxalamides, has been found to significantly enhance the catalytic activity in copper-catalyzed coupling reactions. Such coupling reactions are pivotal in synthesizing various (hetero)aryl amines, indicating that this compound could be of significant interest in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals (Subhajit Bhunia et al., 2017).

Solar Energy Conversion

The furan component of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide suggests potential applications in solar energy conversion. Research on furan derivatives in dye-sensitized solar cells has shown that such compounds can improve the conversion efficiency of solar cells. This implies that our compound of interest may contribute to the development of more efficient solar energy harvesting materials (Se Hun Kim et al., 2011).

Organic Electronics and Materials Science

Furan and thiophene derivatives, such as those present in N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, have been widely studied for their electronic properties. These compounds are known for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The inherent properties of furan and thiophene units in facilitating charge transport and their ability to be functionalized make them valuable in designing new materials for electronics (G. Sotzing et al., 1996).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c20-15(18-10-12-4-1-7-23-12)16(21)19-11-17(22,13-5-2-8-24-13)14-6-3-9-25-14/h1-9,22H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERDNIQEOSMMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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